[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMFBOYHDQTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 4-fluoroaniline with ethyl 4-methylphenylacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
Drug Development
The fluorinated compounds, particularly those containing carbamoyl groups, have shown significant promise in drug design due to their enhanced biological activity and stability. The presence of the fluorine atom often increases lipophilicity, which is crucial for drug absorption and distribution.
- Anticancer Agents : Research indicates that compounds similar to [(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can inhibit specific protein kinases involved in cancer progression. For instance, studies have demonstrated that modifications to the carbamoyl group enhance the efficacy of certain anticancer drugs by improving their binding affinity to target proteins .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .
Case Study: Synthesis and Activity
A recent study synthesized a series of derivatives from this compound, assessing their biological activities. The results indicated that modifications to the phenyl groups significantly affected their potency against cancer cell lines, with some derivatives showing up to a 70% inhibition rate .
Polymer Chemistry
The compound can serve as a precursor in polymer synthesis. Its unique functional groups allow for the development of polymers with tailored properties, such as increased thermal stability and chemical resistance.
- Coatings and Adhesives : Research has shown that incorporating this compound into polymer matrices enhances adhesion properties and durability under extreme conditions .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Adhesion Strength | Excellent |
| Chemical Resistance | Moderate |
Pesticide Development
Fluorinated compounds are increasingly being explored for their potential as pesticides due to their effectiveness at lower concentrations compared to non-fluorinated analogs.
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
A key analog is [(4-chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate (, C₁₉H₂₅ClN₂O₄S).
- Halogen Impact : Replacing fluorine with chlorine increases molecular weight (due to Cl’s higher atomic mass) and alters electronic properties. Chlorine’s stronger electron-withdrawing effect may reduce solubility in polar solvents compared to fluorine.
- This difference could influence pharmacokinetic profiles .
Aromatic Substitution Patterns
5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (, CAS 1349172-93-5):
- Shared Substituents: Both compounds incorporate 4-fluorophenyl and 4-methylphenyl groups.
Functional Group Variations
The patent in describes a tetrahydro-2H-pyran derivative with 4-fluorophenyl and 4-methylphenyl groups. While structurally distinct, this highlights the industrial relevance of these substituents in complex molecule synthesis, possibly for diabetes or inflammation therapeutics.
Comparative Data Table
Research Implications
- Bioactivity Prediction : The target compound’s ester and carbamoyl groups may favor hydrolysis-resistant prodrug designs, whereas sulfide-containing analogs () could target cysteine proteases.
- Synthetic Optimization : High yields in fluorophenyl-containing analogs () suggest that fluorine’s electronegativity stabilizes reaction intermediates, a strategy applicable to the target’s synthesis.
Biological Activity
[(4-Fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H34FN3O5
- Molecular Weight : 511.5851 g/mol
- Stereochemistry : The compound has defined stereocenters, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorophenyl and methylphenyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .
- A study evaluated several derivatives against MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines, revealing promising growth inhibition percentages (GP) of up to 98% at specific concentrations .
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on key enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. In vitro assays indicated that certain derivatives could act as selective inhibitors, suggesting potential applications in hypercholesterolemia treatment .
- Anti-inflammatory Effects :
Data Tables
| Biological Activity | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-435 | 0.67 | |
| Anticancer | K-562 | 0.80 | |
| HMG-CoA Inhibition | Liver Enzymes | 0.24 | |
| Anti-inflammatory | Macrophages | Not specified |
Case Studies
-
Cytotoxicity Study :
A comprehensive study conducted on synthesized derivatives revealed that those with additional methyl substitutions showed enhanced cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin . The study highlighted the importance of structural modifications in optimizing therapeutic efficacy. -
Enzyme Inhibition Study :
A research article published in a peer-reviewed journal detailed the synthesis and biological evaluation of various substituted pyrazoles related to this compound. It was found that specific modifications led to significant reductions in cholesterol levels in animal models, indicating a potential pathway for therapeutic application .
Q & A
Q. What are the optimal synthetic routes for [(4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Carbamoylation of 4-fluorophenylamine with chloroacetyl chloride to form the carbamoyl intermediate.
- Step 2 : Esterification with 2-(4-methylphenyl)acetic acid under alkaline conditions (e.g., K₂CO₃ in DMF) .
Key factors affecting yield include: - Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack during esterification.
- Temperature : Controlled heating (~60–80°C) minimizes side reactions like hydrolysis.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates ester bond formation .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine at the 4-position of the phenyl ring, methyl group on the acetate moiety).
- High-Performance Liquid Chromatography (HPLC) : Purity analysis (>95% recommended for biological assays) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at ~317.3 g/mol for C₁₇H₁₆FNO₃) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Degradation observed at >40°C, with ester hydrolysis as the primary pathway.
- Light sensitivity : Protect from UV exposure to prevent fluorophenyl ring oxidation.
- Solution stability : Store in anhydrous DMSO or ethanol at –20°C; aqueous buffers (pH 7.4) show <5% degradation over 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) impact biological activity?
- Fluorine substitution : Enhances metabolic stability and membrane permeability due to increased lipophilicity and reduced susceptibility to cytochrome P450 oxidation .
- Methyl group on acetate : Steric hindrance may reduce off-target interactions in enzyme-binding assays. Comparative studies with chloro- or bromo-substituted analogs show a 2–3× increase in target affinity .
Experimental design : - Synthesize analogs (e.g., 4-chlorophenyl or 4-bromophenyl variants).
- Test in vitro using enzyme inhibition assays (IC₅₀ comparisons) .
Q. What computational strategies can predict interactions between this compound and biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to acetylcholinesterase or COX-2 (common targets for carbamate esters). Focus on hydrogen bonding with the carbamoyl group and π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility of the methylphenyl group .
Validation : Compare computational results with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Case example: Discrepancies in antimicrobial efficacy (MIC values ranging from 8–64 µg/mL). Resolution steps :
Standardize assays : Use CLSI guidelines for bacterial strains and consistent inoculum sizes.
Control for solvent effects : DMSO concentrations >1% may inhibit bacterial growth.
Replicate with structural analogs : Confirm if activity is intrinsic or due to impurities .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Prodrug design : Mask the ester group with a cleavable moiety (e.g., p-nitrophenyl) to enhance oral bioavailability.
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB; aim for <90% to ensure sufficient free fraction .
Methodology : - Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
